Computational Target Prediction: Aurora Kinase A (AURKA) as Top-Ranked Protein Target via SEA Analysis
SEA (Similarity Ensemble Approach) predictions using ChEMBL 20 assign Aurora kinase A (AURKA) as the highest-confidence protein target for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide, with a P-value of 15 and a maximum Tanimoto coefficient (Max Tc) of 43 [1]. This predicted target profile differentiates the compound from the broader quinazolinone class, which includes compounds targeting EGFR (e.g., gefitinib, IC50 = 0.002 μM for EGFR in enzyme assays [2]), GABA-A receptors (e.g., mecloqualone), HDACs, or tubulin. The relatively modest Max Tc of 43 suggests the compound may possess a binding mode or selectivity features that are distinct from typical Aurora kinase chemotypes, potentially offering a different selectivity window.
| Evidence Dimension | Predicted primary protein target (SEA, ChEMBL 20) |
|---|---|
| Target Compound Data | AURKA: P-value 15, Max Tc 43; secondary: HTR1B (P-value 17, Max Tc 48), LCK (P-value 18, Max Tc 48), Factor X (P-value 19, Max Tc 48), FLT3 (P-value 21, Max Tc 46) |
| Comparator Or Baseline | Gefitinib (quinazoline EGFR inhibitor): EGFR IC50 = 0.002 μM (enzyme assay) [2]; Mecloqualone: GABA-A receptor agonist [3] |
| Quantified Difference | Target class divergence: AURKA prediction vs. EGFR (gefitinib) or GABA-A (mecloqualone); Tanimoto coefficients indicate moderate structural similarity to known AURKA ligands |
| Conditions | SEA computational prediction against ChEMBL 20 target set; comparator data from published enzyme inhibition assays |
Why This Matters
The predicted AURKA target assignment enables researchers to prioritize this compound for Aurora kinase-focused screening cascades, avoiding the wasted effort of testing against EGFR or HDAC panels that dominate the quinazolinone class.
- [1] ZINC15 Database. ZINC000004983389. SEA Predictions based on ChEMBL 20: Aurora kinase A (AURKA), HTR1B, LCK, Factor X, FLT3. View Source
- [2] PMC4086859. Table 1. In Vitro Evaluation of Quinazoline Compounds. Compound 1 (gefitinib analog): EGFR IC50 = 0.002 ± 0.001 μM. View Source
- [3] Mecloqualone. 3-(2-Chlorophenyl)-2-methylquinazolin-4(3H)-one. GABA-A receptor agonist. View Source
